molecular formula C22H44 B569276 1,3-Bis(2-methylheptyl)cyclohexane CAS No. 115055-07-7

1,3-Bis(2-methylheptyl)cyclohexane

Cat. No.: B569276
CAS No.: 115055-07-7
M. Wt: 308.594
InChI Key: PSYCAPKSNKZGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(2-methylheptyl)cyclohexane, also known as Diethylhexylcyclohexane, is a medium spreading emollient widely used in personal care products. It is a clear, colorless, nonpolar oil with a neutral odor and a mean molecular weight. This compound is particularly valued for its stability across a wide pH range, making it suitable for various formulations, including deodorants, antiperspirants, and hair removal products .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2-methylheptyl)cyclohexane is synthesized through the alkylation of cyclohexane with diethylhexyl groups. The reaction typically involves the use of a catalyst, such as aluminum chloride, under controlled temperature and pressure conditions. The process ensures the attachment of diethylhexyl groups to the cyclohexane ring, resulting in the formation of Diethylhexylcyclohexane .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale alkylation reactors where cyclohexane and diethylhexyl chloride are reacted in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The final product is purified to meet the required specifications for use in personal care formulations .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-methylheptyl)cyclohexane primarily undergoes substitution reactions due to the presence of alkyl groups attached to the cyclohexane ring. It is relatively stable and does not readily participate in oxidation or reduction reactions under normal conditions .

Common Reagents and Conditions

The substitution reactions involving this compound typically require reagents such as halogens or other electrophiles. The reactions are carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from the substitution reactions of this compound include various alkylated derivatives, depending on the nature of the substituent introduced during the reaction .

Scientific Research Applications

1,3-Bis(2-methylheptyl)cyclohexane has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a solvent and a medium for various reactions due to its nonpolar nature and stability. In biology and medicine, this compound is utilized in the formulation of topical treatments and cosmetic products, where it acts as an emollient and enhances the spreadability of active ingredients .

Mechanism of Action

The primary mechanism of action of 1,3-Bis(2-methylheptyl)cyclohexane is its ability to act as an emollient, providing a smooth and non-greasy feel to the skin. It forms a thin, protective layer on the skin’s surface, reducing water loss and improving hydration. The molecular targets and pathways involved include the stratum corneum, where this compound interacts with the lipid matrix to enhance skin barrier function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(2-methylheptyl)cyclohexane stands out due to its stability across a wide pH range and its suitability for formulations requiring hydrolysis stability. Its unique chemical structure allows it to provide a balanced spreading value, making it versatile for various personal care applications .

Properties

CAS No.

115055-07-7

Molecular Formula

C22H44

Molecular Weight

308.594

IUPAC Name

1,3-bis(2-methylheptyl)cyclohexane

InChI

InChI=1S/C22H44/c1-5-7-9-12-19(3)16-21-14-11-15-22(18-21)17-20(4)13-10-8-6-2/h19-22H,5-18H2,1-4H3

InChI Key

PSYCAPKSNKZGTM-UHFFFAOYSA-N

SMILES

CCCCCC(C)CC1CCCC(C1)CC(C)CCCCC

Origin of Product

United States

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